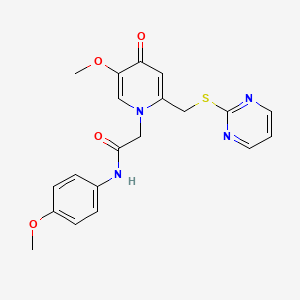![molecular formula C16H17N5O6S B2735732 3-[4-Amino-3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid CAS No. 381702-91-6](/img/structure/B2735732.png)
3-[4-Amino-3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an amino group, a sulfanyl group, a triazinyl group, and a propanoic acid group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. For instance, the synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, its solubility would depend on the polarity of its functional groups .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Benzothiazole Derivatives for Carbon Steel Corrosion Inhibition : Benzothiazole derivatives, including ones similar to the compound , have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic environments (Hu et al., 2016).
Biological and Antimicrobial Activities
- Larvicidal and Antimicrobial Properties : Triazinone derivatives, closely related to the compound, were evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, as well as their potency in mosquito larvicidal activity (Kumara et al., 2015).
- Fluorescence Derivatisation of Amino Acids : Derivatives of amino acids, including 3-(Naphthalen-1-ylamino)propanoic acid, were studied for their potential as fluorescent derivatizing reagents, showcasing strong fluorescence, making them applicable in biological assays (Frade et al., 2007).
Synthetic Chemistry Applications
- Synthesis of Substituted 4-Amino-1,2,4-triazines : Research explored the synthesis of 4-amino-1,2,4-triazines from compounds similar to the one , focusing on their potential applications in medicinal chemistry, pharmacology, and fine organic synthesis (Kobelev et al., 2019).
- Phloretic Acid in Polybenzoxazine Synthesis : Phloretic acid, similar to 3-(4-Hydroxyphenyl)propanoic acid, was investigated for its use in the synthesis of bio-based benzoxazine monomers, highlighting its potential in materials science (Trejo-Machin et al., 2017).
Anticancer Research
- S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives in Anticancer Therapy : S-glycosyl and S-alkyl derivatives of triazinone, a class of compounds related to the one , were synthesized and screened for their anticancer activities, with some showing significant activity against different cancer cell lines (Saad & Moustafa, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-amino-3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O6S/c17-21-15(25)10(2-4-14(23)24)19-20-16(21)28-8-13(22)18-9-1-3-11-12(7-9)27-6-5-26-11/h1,3,7H,2,4-6,8,17H2,(H,18,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADKPDSIRVHAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C(=O)N3N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

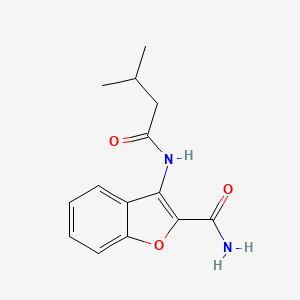



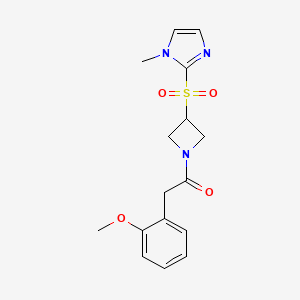
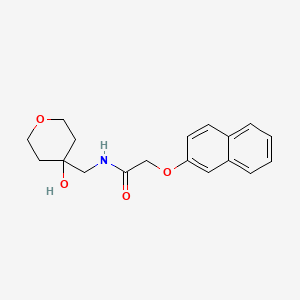
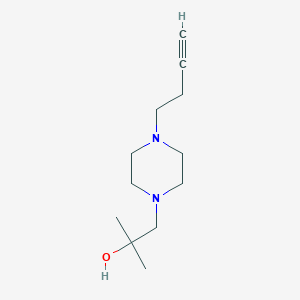
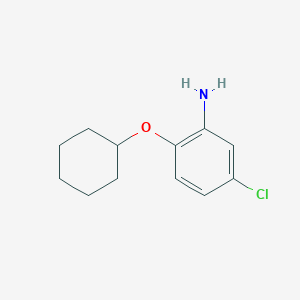
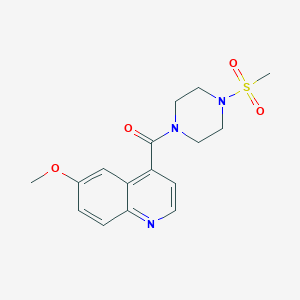
![N-[(1S)-1-cyanoethyl]-3-(difluoromethyl)benzamide](/img/structure/B2735667.png)
